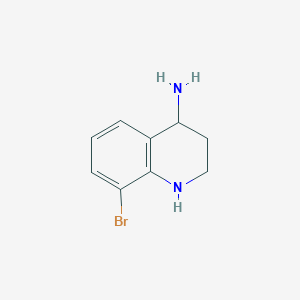
8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound with the molecular formula C9H11BrN2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Analyse Chemischer Reaktionen
8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into various tetrahydroquinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
8-Bromo-1,2,3,4-tetrahydroquinolin-4-amine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinolin-8-amine: This compound has a similar structure but lacks the bromine atom, which can affect its reactivity and biological activity.
1,2,3,4-Tetrahydroisoquinoline: This compound is a structural analog with different substitution patterns, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C9H11BrN2 |
|---|---|
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
8-bromo-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C9H11BrN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,12H,4-5,11H2 |
InChI-Schlüssel |
FAJPIVIOBZXCRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C(C1N)C=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















